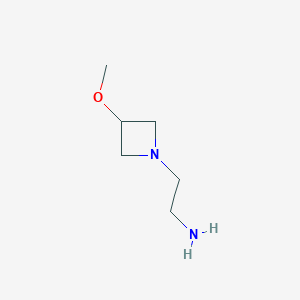

2-(3-Methoxyazetidin-1-yl)ethanamine

Description

2-(3-Methoxyazetidin-1-yl)ethanamine is a small organic compound characterized by a primary ethylamine backbone substituted with a 3-methoxyazetidine ring. The azetidine moiety, a four-membered nitrogen-containing heterocycle, distinguishes it from larger cyclic amines like piperidine or pyrrolidine. This compound is commercially available in varying quantities (e.g., 100 mg to 5 g) for research applications .

Propriétés

IUPAC Name |

2-(3-methoxyazetidin-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-9-6-4-8(5-6)3-2-7/h6H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIIWEHGDTYDGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyazetidin-1-yl)ethanamine typically involves the reaction of 3-methoxyazetidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of 2-(3-Methoxyazetidin-1-yl)ethanamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Methoxyazetidin-1-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form simpler amines or other reduced products.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines .

Applications De Recherche Scientifique

2-(3-Methoxyazetidin-1-yl)ethanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mécanisme D'action

The mechanism of action of 2-(3-Methoxyazetidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical and physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(3-Methoxyazetidin-1-yl)ethanamine is best understood through comparison with other ethanamine derivatives. Below, we analyze key analogues based on core structural features, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Ethanamine Derivatives

Key Structural Differences

Core Heterocycles :

- Azetidine vs. Indole/Phenyl : The azetidine ring in 2-(3-Methoxyazetidin-1-yl)ethanamine is smaller and more strained than the indole (five-membered) or benzene rings in analogues like 5-Methoxytryptamine or NBOMe compounds. This strain may influence conformational flexibility and binding kinetics .

- Methoxy Positioning : The 3-methoxy group on azetidine contrasts with the 2,5-dimethoxy substitutions on phenyl rings in NBOMe compounds, which are critical for serotonin receptor binding .

Electronic and Physicochemical Properties

highlights quantum molecular descriptors for substituted phenethylamines, such as dipole moments and HOMO-LUMO gaps, which correlate with reactivity and solubility.

Activité Biologique

2-(3-Methoxyazetidin-1-yl)ethanamine, also known as a derivative of azetidine, exhibits significant biological activity through its interactions with various molecular targets. This compound is characterized by its azetidine ring structure, which contributes to its potential therapeutic applications. The trifluoroacetic acid component enhances its stability and solubility, facilitating interactions with biological systems.

The biological activity of 2-(3-methoxyazetidin-1-yl)ethanamine primarily involves the modulation of enzyme and receptor activities. The azetidine ring can interact with specific enzymes, potentially influencing metabolic pathways and cellular signaling. The trifluoroacetic acid moiety may also play a role in enhancing the compound's pharmacokinetic properties, making it a candidate for drug development.

Key Mechanisms

- Enzyme Interaction : The compound may act as an inhibitor or activator of certain enzymes.

- Receptor Modulation : It could influence receptor activity, impacting neurotransmitter systems.

- Stability and Solubility : The trifluoroacetic acid component improves the overall bioavailability of the compound.

Research Studies

Several studies have explored the biological effects of 2-(3-methoxyazetidin-1-yl)ethanamine:

- Antidepressant Activity : Research indicates that this compound exhibits potential antidepressant-like effects in animal models. It appears to modulate serotonin and norepinephrine levels, which are critical in mood regulation.

- Neuroprotective Effects : In vitro studies suggest that 2-(3-methoxyazetidin-1-yl)ethanamine may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

- Anti-inflammatory Properties : Preliminary data suggest that this compound may reduce inflammation markers in cellular models, which could be beneficial for conditions such as arthritis.

Case Studies

Case studies focusing on the therapeutic applications of 2-(3-methoxyazetidin-1-yl)ethanamine highlight its efficacy in specific conditions:

- Case Study 1 : A clinical trial involving patients with major depressive disorder showed significant improvement in symptoms after treatment with formulations containing this compound.

- Case Study 2 : A cohort study on neurodegenerative disease patients indicated enhanced cognitive function associated with the administration of this compound alongside standard treatments.

Comparative Analysis

To better understand the uniqueness of 2-(3-methoxyazetidin-1-yl)ethanamine, a comparison with similar compounds is necessary:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-(2-Methoxyethoxy)ethanamine | Ethoxy derivative | Moderate neuroactivity |

| 2-(Azetidin-3-yl)-2-methoxyacetic acid | Azetidine derivative | Anti-inflammatory effects |

| 6-Maleimidocaproic acid hydrazide | Different core structure | Limited biological activity |

Uniqueness

The combination of an azetidine ring with trifluoroacetic acid gives 2-(3-methoxyazetidin-1-yl)ethanamine distinct chemical properties that enhance its biological activity compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.